methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate
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Overview
Description
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
Mechanism of Action
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is a competitive inhibitor of EAATs, which bind to the substrate binding site of the transporter and prevent the uptake of glutamate. By inhibiting EAATs, methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity.
Biochemical and Physiological Effects:
methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent excitotoxicity. methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has also been shown to inhibit the uptake of other amino acids, such as aspartate, by EAATs. In addition, methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has been shown to increase the release of dopamine in the striatum, suggesting a potential role in the regulation of dopaminergic neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is its high selectivity for EAATs, which allows for the specific inhibition of glutamate uptake without affecting other transporters or receptors. methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate is its potential toxicity, as it can lead to excitotoxicity and neuronal damage at high concentrations.
Future Directions
There are several future directions for the use of methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate in scientific research. One potential direction is the development of more selective and potent inhibitors of EAATs, which could be used to further investigate the role of glutamate transport in various physiological and pathological conditions. Another direction is the investigation of the role of EAATs in the regulation of synaptic plasticity and learning and memory. Finally, methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate could be used in the development of novel therapeutic agents for the treatment of neurological disorders, such as epilepsy and stroke.
Synthesis Methods
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate can be synthesized using a multi-step process involving the reaction of several reagents. The synthesis method involves the protection of the carboxylic acid group of 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoic acid, followed by the coupling of the protected acid with methyl iodide. The product is then deprotected to yield methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate.
Scientific Research Applications
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has been extensively used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. It has been used to study the effects of glutamate transport on synaptic transmission, plasticity, and neuroprotection. methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate has also been used to investigate the role of EAATs in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
methyl 4-oxo-4-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-24-16(23)6-5-15(22)21-7-8-25-14(11-21)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGNEVQAGNAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate |
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